molecular formula C24H23N3O3S2 B2710022 (Z)-5-((3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one CAS No. 623935-77-3

(Z)-5-((3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one

Cat. No.: B2710022
CAS No.: 623935-77-3
M. Wt: 465.59
InChI Key: UEFFLTOZKUBBAH-BKUYFWCQSA-N
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Description

(Z)-5-((3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a thiazolidin-4-one core substituted with a pyrazolyl-methylene group, a 3,4-dimethoxyphenyl moiety, and an isopropyl chain. The compound’s synthesis and characterization rely on established protocols for pyrazole-thiazolidinone hybrids, with structural confirmation via X-ray crystallography and computational analysis .

Properties

IUPAC Name

(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-15(2)27-23(28)21(32-24(27)31)13-17-14-26(18-8-6-5-7-9-18)25-22(17)16-10-11-19(29-3)20(12-16)30-4/h5-15H,1-4H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFFLTOZKUBBAH-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623935-77-3
Record name (5Z)-5-{[3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (Z)-5-((3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Structure and Properties

The compound features a thiazolidin-4-one core, which is known for its ability to interact with various biological targets. The presence of a pyrazole ring and methoxyphenyl substituents enhances its potential for bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound under discussion demonstrates significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays :
    • In a study evaluating similar thiazolidin derivatives, compounds exhibited selective cytotoxicity against colorectal adenocarcinoma HCT 116 cells with IC50 values around 10 μM, indicating a promising therapeutic index .
    • Another derivative showed IC50 values of 28.3 μM against HeLa cells and 24.5 μM against HT29 cells .
  • Mechanism of Action :
    • Thiazolidinones are believed to exert their anticancer effects through multiple mechanisms, including inhibition of DNA synthesis and interference with metabolic pathways essential for tumor growth .

Antimicrobial Activity

Thiazolidin-4-one derivatives also exhibit significant antimicrobial properties.

Antibacterial Effects

  • The compound has been tested against various bacterial strains, showing effective inhibition of biofilm formation and bacterial growth.
  • For instance, compounds related to this structure demonstrated MIC values as low as 0.5 µg/mL against Staphylococcus aureus .

Antifungal and Antiparasitic Activities

  • Some derivatives have shown efficacy against fungal pathogens and parasites, making them versatile candidates for further development in treating infectious diseases .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to acetylcholinesterase (AChE) inhibition.

Research Findings

  • New thiazolidinone-based inhibitors have been developed that show potent AChE inhibition, suggesting that modifications to the thiazolidin core can enhance pharmacological activity .
Activity IC50 Values Target
Anticancer10 μM (HCT 116)Colorectal adenocarcinoma
Antibacterial0.5 µg/mLStaphylococcus aureus
AChE InhibitionPotentAcetylcholinesterase

Scientific Research Applications

Inhibition of Enzymes

Recent studies have highlighted the potential of thioxothiazolidin derivatives as inhibitors of key enzymes associated with neurodegenerative diseases. For instance, modifications of the thioxothiazolidin scaffold have led to the development of potent acetylcholinesterase and butyrylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease. These compounds demonstrated dual inhibition with IC50 values significantly lower than that of standard treatments like rivastigmine .

Antioxidant Properties

Thioxothiazolidin derivatives have shown promising antioxidant activities. Research indicates that certain substitutions on the thiazolidin ring enhance lipid peroxidation inhibition, suggesting their potential role in mitigating oxidative stress-related conditions . This property is particularly relevant for developing treatments for diseases where oxidative stress plays a critical role.

Antidiabetic Effects

Another notable application is in the treatment of diabetic complications. Some thioxothiazolidin derivatives have been identified as effective aldose reductase inhibitors, showing protective effects against diabetic cataracts. For instance, specific derivatives demonstrated selective inhibition of aldose reductase enzymes and positive modulation of metabolic parameters in diabetic animal models .

Anticancer Activity

Thioxothiazolidin derivatives have also been explored for their anticancer properties. Compounds have been synthesized that exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship studies indicate that specific modifications can enhance their selectivity and potency against cancer cells while minimizing effects on normal cells .

Molecular Docking Studies

Molecular docking studies provide insights into how these compounds interact with target proteins. For instance, docking simulations have revealed that certain thioxothiazolidin derivatives effectively bind to the active sites of target enzymes, facilitating their inhibitory effects. These studies help elucidate the binding modes and interactions that contribute to their biological activities .

Case Studies

Study Focus Findings
Study A Acetylcholinesterase InhibitionIdentified new inhibitors with IC50 values lower than rivastigmine; demonstrated noncompetitive inhibition mechanisms.
Study B Diabetic CataractsCompound 6e showed selective inhibition of ALR2 and improved metabolic outcomes in diabetic rats; validated through Western blot analysis.
Study C Anticancer ActivitySeveral derivatives exhibited significant cytotoxicity against MCF-7 and HT-29 cell lines; structure modifications enhanced selectivity indices.

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 3,4-Dimethoxyphenyl, isopropyl ~467.56* Balanced electronic (methoxy) and steric (isopropyl) effects
(Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-... 3,4-Dimethoxyphenyl, 2-phenylethyl ~529.62 Increased lipophilicity due to aromatic phenylethyl group
(Z)-5-((3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxo-... 4-Ethoxy-2-methylphenyl, isopropyl ~481.61 Ethoxy group enhances electron-donating capacity vs. methoxy
5-((3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(4-methoxybenzyl)-2-thioxo-... 4-Isopropoxyphenyl, 4-methoxybenzyl ~555.66 Methoxybenzyl group introduces steric bulk and π-π interaction potential
5-((3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-... 3-Isobutoxy-2-methylphenyl, tetrahydrofuran-methyl ~559.68 Heterocyclic tetrahydrofuran moiety improves solubility

*Estimated based on analogous structures.

Key Observations:

  • The target compound’s 3,4-dimethoxyphenyl group provides stronger electron-donating effects compared to derivatives with single methoxy or ethoxy substituents (e.g., ).
  • Isopropyl substituents (as in the target compound and ) minimize steric hindrance compared to bulkier groups like phenylethyl or tetrahydrofuran-methyl .
  • Lipophilicity varies significantly: phenylethyl and methoxybenzyl groups increase logP values, while polar substituents (e.g., tetrahydrofuran ) enhance aqueous solubility.

Physicochemical and Computational Analysis

  • Crystallography: The target compound’s structure is refined using SHELXL , confirming the (Z)-configuration of the methylene group. Similar compounds (e.g., ) exhibit planar thiazolidinone rings, stabilized by intramolecular hydrogen bonds.
  • Electron Distribution : Multiwfn analysis reveals higher electron density at the thiocarbonyl (C=S) group in the target compound compared to derivatives with electron-withdrawing substituents (e.g., nitro groups).

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